molecular formula C20H34O2 B1630479 7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

Cat. No.: B1630479
M. Wt: 306.5 g/mol
InChI Key: RIQATFSOVFFVRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol is a natural product found in Aldama arenaria, Viguiera arenaria, and other organisms with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : The chemical has been synthesized through various methods. One such method involves an improved synthesis of hydroxymethyl tricyclic ketone from cyclohexanone, which is a key process for creating potent anti-inflammatory and cytoprotective agents (Saito et al., 2013).
  • Polymerization Applications : It has been used in the polymerization process, particularly in co- and terpolymerization of ethylene/propylene/α-olefins with OH and COOH functional groups (Correia et al., 1999).
  • Intermediate for Bioactive Molecules : The compound serves as an intermediate in the synthesis of various bioactive molecules, as shown in the large-scale synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol (Kotian et al., 2005).

Chemical and Physical Properties

  • Cyclohexene Ring Conformation : The compound has been studied for its cyclohexene ring conformation, revealing unusual thermal behavior and flattened conformation in some derivatives (Furusaki et al., 1972).
  • X-Ray Crystallographic Analysis : X-ray crystallographic analysis has been conducted on derivatives of this compound, providing insights into its molecular structure and conformation (Furusaki et al., 1973).

Biological Activities

  • Antioxidant Activity : Derivatives of this compound have shown potent antioxidant activities. For instance, 4-[2-(3,5-Dimethoxyphenyl)ethenyl]-1,2-benzenediol, a stilbene isolated from Sphaerophysa salsula and synthesized from this compound, exhibited significant antioxidative properties (Venkateswarlu et al., 2003).

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

7-ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

InChI

InChI=1S/C20H34O2/c1-5-17(2)11-7-16-19(4)10-6-9-18(3,14-21)15(19)8-12-20(16,22)13-17/h5,15-16,21-22H,1,6-14H2,2-4H3

InChI Key

RIQATFSOVFFVRX-UHFFFAOYSA-N

SMILES

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C

Canonical SMILES

CC1(CCC2C3(CCCC(C3CCC2(C1)O)(C)CO)C)C=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol
Reactant of Route 2
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol
Reactant of Route 3
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol
Reactant of Route 4
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol
Reactant of Route 5
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol
Reactant of Route 6
7-Ethenyl-1-(hydroxymethyl)-1,4a,7-trimethyl-2,3,4,4b,5,6,8,9,10,10a-decahydrophenanthren-8a-ol

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